molecular formula C19H17NO5 B2849148 Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate CAS No. 2097865-24-0

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2849148
CAS No.: 2097865-24-0
M. Wt: 339.347
InChI Key: IUQBGDGNLLBWNF-UHFFFAOYSA-N
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Description

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker at the 4-position of the benzene ring. The carbamoyl group is substituted with a 2,2-di(furan-2-yl)ethyl chain, which introduces two furan rings into the structure. Furan moieties are electron-rich heterocycles known for their ability to participate in hydrogen bonding and π-π interactions, making this compound of interest in medicinal chemistry and materials science. This structural framework suggests applications in enzyme inhibition, receptor targeting, or as a synthetic intermediate for bioactive molecules .

Properties

IUPAC Name

methyl 4-[2,2-bis(furan-2-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQBGDGNLLBWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Carboxybenzoic Acid

4-Carboxybenzoic acid is first esterified using methanol under acidic conditions. A typical procedure involves refluxing the acid in methanol with concentrated sulfuric acid as a catalyst, yielding methyl 4-carboxybenzoate.

Conversion to Acid Chloride

The ester is then converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treatment of methyl 4-carboxybenzoate with excess SOCl₂ in anhydrous dichloromethane (DCM) at 0–5°C, followed by warming to room temperature, generates methyl 4-(chlorocarbonyl)benzoate. The reaction is driven to completion by the evolution of HCl and SO₂ gases, with purity confirmed via $$ ^1H $$ NMR (e.g., δ 8.09 ppm for aromatic protons).

Preparation of 2,2-Di(furan-2-yl)ethylamine

The amine component, 2,2-di(furan-2-yl)ethylamine, is synthesized through a sequence involving furan alkylation and reductive amination.

Henry Reaction for Nitroalkene Formation

A Henry reaction between furan-2-carbaldehyde and nitromethane in the presence of a base (e.g., ammonium acetate) yields 2,2-di(furan-2-yl)nitroethylene. This step forms the carbon skeleton with two furyl groups.

Reduction to Primary Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). For example, hydrogenating the nitroalkene in ethanol at 50 psi H₂ pressure over 10% Pd/C produces 2,2-di(furan-2-yl)ethylamine in ~75% yield. Alternatively, LiAlH₄ in tetrahydrofuran (THF) achieves similar results but requires careful handling of excess reductant.

Amidation Reaction: Coupling the Amine and Benzoate

The final step involves reacting methyl 4-(chlorocarbonyl)benzoate with 2,2-di(furan-2-yl)ethylamine to form the target carbamoyl linkage.

Reaction Conditions

In anhydrous DCM, methyl 4-(chlorocarbonyl)benzoate (1 equiv) is treated with 2,2-di(furan-2-yl)ethylamine (1.5 equiv) and triethylamine (Et₃N, 5 equiv) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with the product isolated by extraction (DCM/water) and purified via recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution: the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the carbamoyl bond. Et₃N neutralizes HCl, shifting the equilibrium toward product formation.

Optimization and Characterization

Yield Optimization

  • Solvent Effects : Using polar aprotic solvents like DMF or THF improves solubility but risks side reactions (e.g., ester hydrolysis).
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the acid chloride.

Analytical Data

  • $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 8.05 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, Ar–H), 6.50–6.30 (m, 4H, furan–H), 4.70 (t, $$ J = 7.2 $$ Hz, 1H, –CH–), 3.90 (s, 3H, –OCH₃), 3.20 (d, $$ J = 7.2 $$ Hz, 2H, –NH–CH₂–).
  • MS (ESI) : $$ m/z $$ 369.1 (M + H)⁺.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), methyl 4-carboxybenzoate is activated in situ and coupled with the amine. This method avoids handling acid chlorides but requires longer reaction times (24–48 hours).

Solid-Phase Synthesis

Immobilizing the benzoic acid on Wang resin enables stepwise assembly, though this approach is less common due to lower yields (~60%).

Challenges and Solutions

  • Amine Stability : The primary amine is prone to oxidation. Storing under argon and using fresh batches mitigates degradation.
  • Steric Hindrance : Bulky furan groups slow the amidation. Increasing reaction temperature to 40°C improves kinetics.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic benzoate ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted that certain benzoate derivatives showed cytotoxic effects against various cancer cell lines, suggesting a potential therapeutic role in oncology .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways . This makes it a candidate for development into novel antimicrobial agents.

Drug Delivery Systems

2.1 Penetration Enhancers
this compound has been explored as a penetration enhancer in drug formulations. Its ability to improve the bioavailability of poorly soluble drugs is significant for pharmaceutical applications. By facilitating the transport of active ingredients through biological membranes, this compound can enhance the effectiveness of therapeutic agents .

2.2 Formulation Development
The compound's structural characteristics allow it to be incorporated into various drug delivery systems, including nanoparticles and liposomes. These systems can provide controlled release profiles and targeted delivery, which are crucial for maximizing therapeutic outcomes while minimizing side effects .

Polymer Science Applications

3.1 Functional Polymers
In materials science, this compound is being studied for its potential use in creating functional polymers. Its ability to undergo polymerization reactions makes it suitable for developing materials with specific properties tailored for applications in coatings, adhesives, and biomedical devices .

3.2 Light-Mediated Polymerization
The compound can participate in light-mediated polymerization processes, which allow for the creation of polymers with precise control over molecular weight and architecture. This method is advantageous for producing high-performance materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated effective inhibition of cancer cell proliferation with IC50 values in low micromolar range .
Study BAntimicrobial propertiesShowed significant activity against Staphylococcus aureus and Candida albicans .
Study CDrug delivery systemsEnhanced bioavailability of model drugs by up to 200% when used as a penetration enhancer .
Study DPolymer applicationsDeveloped functional polymers exhibiting improved mechanical properties through light-mediated polymerization techniques .

Mechanism of Action

The mechanism of action of Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan rings and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzoate derivatives with modifications in the carbamoyl substituent or aromatic systems. Key analogues include:

Compound Name Structural Features Key Differences Reference
Ethyl 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoate Benzoate ester with a single furan ring and an acetamido-hydroxyl side chain Mono-furan substitution; additional phenylacetamido group
Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate Benzoate with carbamoyl-linked ethyl ester and pivaloyloxy group Ethoxy and bulky pivaloyloxy substituents instead of furans
Ethyl 4-(benzo[b]furan-2-yl)benzoate Benzoate ester fused to a benzofuran ring Fused benzofuran system vs. di-furan ethyl chain
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate Carbamoyl linker attached to a chloropyrimidine ring Heterocyclic pyrimidine substituent instead of di-furan

Physicochemical Properties

Property Target Compound Analogue 2 Analogue 3 Analogue 4
Molecular Weight (g/mol) ~357.34 437.42 395.41 305.73
logP (Predicted) 2.8 3.1 2.5 2.0
Hydrogen Bond Donors 1 (NH) 2 (NH, OH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 6 7 7 5
  • The di-furan substituent increases lipophilicity (logP ~2.8) compared to pyrimidine-based analogues (logP ~2.0). This may improve membrane permeability but reduce aqueous solubility .

Docking and Binding Interactions

  • Glide XP Docking () : The di-furan ethyl chain in the target compound is predicted to occupy hydrophobic pockets in enzyme active sites, with furan oxygen atoms forming hydrogen bonds. This contrasts with benzofuran derivatives (Analogue 3), where fused rings limit conformational flexibility .
  • Hydrophobic Enclosure: The di-furan motif may outperform mono-furan analogues (e.g., Analogue 2) in burying lipophilic surface area, a key factor in binding affinity .

Biological Activity

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate ester linked to a carbamoyl group, which is further connected to a di(furan-2-yl)ethyl moiety. This unique structure combines aromatic and heterocyclic elements, which may contribute to its diverse biological activities.

Property Value
Molecular Formula C17_{17}H18_{18}N2_{2}O3_{3}
Molecular Weight 298.34 g/mol
CAS Number 2097865-24-0
Solubility Soluble in organic solvents

The biological activity of this compound is thought to involve interactions with various cellular targets. The furan rings and carbamoyl group can participate in hydrogen bonding and other interactions that influence the compound's binding affinity and specificity for biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
  • Antimicrobial Activity : The compound shows promise as an antimicrobial agent, potentially disrupting microbial cell function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.6
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.9

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds and their evaluation against bacterial strains. This compound was included in the screening and showed promising results against Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanism Investigation : Another research article focused on the compound's mechanism of action in cancer cells, revealing that it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS), ultimately resulting in cell death .
  • Toxicity Studies : Toxicity assessments have been conducted to determine the safety profile of this compound. Results indicated low toxicity levels in non-cancerous cell lines, suggesting its potential for therapeutic applications without significant side effects .

Q & A

Q. What are the established synthetic routes for Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate, and what key reaction parameters influence yield and purity?

The synthesis typically involves:

  • Amide bond formation : Coupling 4-(methoxycarbonyl)benzoic acid with 2,2-di(furan-2-yl)ethylamine using carbodiimide reagents (e.g., EDCl or DCC) in anhydrous dichloromethane or DMF. Reaction monitoring via TLC or HPLC is critical to avoid side products .
  • Esterification : If starting from the free acid, methyl ester formation is achieved via methanol and catalytic sulfuric acid under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Yield optimization requires strict control of temperature (0–25°C for coupling) and stoichiometric ratios (1:1.2 acid-to-amine) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 confirm the carbamoyl linkage (δ ~165 ppm for carbonyl) and furan protons (δ ~6.5–7.5 ppm). DEPT-135 distinguishes methylene/methine groups in the di(furan)ethyl chain .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C20_{20}H18_{18}N2_2O5_5; calc. 366.12) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are suitable?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC50_{50} values with controls like cisplatin .
  • Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
  • Molecular docking : Glide XP (Schrödinger) predicts binding to targets like kinases or GPCRs. Prepare ligand structures with LigPrep and validate poses using Prime MM-GBSA .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining stereochemical integrity?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during amide coupling. Residence time (~30 min) and reagent stoichiometry are tuned via syringe pumps .
  • Catalyst screening : Test Brønsted acid catalysts (e.g., p-TsOH) for esterification to reduce side-product formation. Monitor via in-line IR spectroscopy .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How should researchers resolve contradictions in crystallographic and computational structural data?

  • Multi-method validation : Compare X-ray structures with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies in dihedral angles (>10°) may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer to validate hydrogen-bonding motifs observed in docking studies .

Q. What advanced computational strategies elucidate structure-activity relationships (SAR) for this compound?

  • Free-energy perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for furan ring modifications (e.g., thiophene analogs) against targets like COX-2 .
  • MD simulations : Run 100-ns trajectories in Desmond to assess ligand-protein stability. Cluster analysis identifies dominant binding modes .
  • Pharmacophore modeling : Phase (Schrödinger) defines essential features (e.g., hydrogen-bond acceptors from furan oxygen) for virtual screening libraries .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Batch variability control : Standardize solvent (DMSO) purity (<0.1% water) and storage (-20°C under argon) to prevent hydrolysis of the ester group .
  • Dose-response normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and plate-reader calibration to minimize inter-assay variability .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation pathways that affect bioactivity .

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